REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([CH:7]=O)=[CH:4][CH:3]=1.C[O:10][CH:11](OC)[CH2:12][NH2:13].O.[BH4-].[Na+]>C1C=CC=CC=1>[OH:10][CH:11]1[CH2:12][NH:13][CH2:7][C:5]2[S:6][C:2]([CH3:1])=[CH:3][C:4]1=2 |f:3.4|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(S1)C=O
|
Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 2 hours in a flask
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After evaporating to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in ethanol (250 ml)
|
Type
|
CUSTOM
|
Details
|
Excess sodium borohydride is destroyed by addition of acetone
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The resulting residual oil is distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
b.p.2 =127° C.
|
Type
|
CUSTOM
|
Details
|
After evaporating to dryness
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with acetone
|
Type
|
CUSTOM
|
Details
|
The off-white crystals of the desired hydrochloride are recrystallized from acetonitrile
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC1C2=C(CNC1)SC(=C2)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |